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Compound of Interest

Compound Name: 5-Azaspiro[3.5]nonan-8-one
CAS No.: 362053-33-6
Cat. No.: B3028858
Get Quote
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Executive Summary

5-azaspiro[3.5]nonan-8-one is a spirocyclic scaffold featuring a piperidinone ring spiro-fused
to a cyclobutane ring. Unlike its more strained isomer 2-azaspiro[3.5]nonane (which contains
an azetidine ring), the 5-aza scaffold exhibits high stability under standard acidic conditions
used in organic synthesis (e.g., TFA removal of Boc groups, HCI salt formation).

» Acid Tolerance: Excellent (pH < 1).

e Primary Risk: Reversible hydrate formation of the ketone in aqueous acid, which can
complicate LCMS analysis and NMR interpretation.

o Storage: Best stored as a hydrochloride (HCI) or oxalate salt to prevent oxidation or self-
condensation.

Structural Definition & Chemical Logic

To ensure accurate troubleshooting, we must first define the connectivity, as spiro-
nomenclature can be ambiguous.
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o |[UPAC Name: 5-azaspiro[3.5]nonan-8-one[1][2][3][4]

o Core Skeleton: Piperidin-4-one derivative spiro-fused at the 2-position (relative to nitrogen)
to a cyclobutane.

o Key Features:
o Nitrogen (Position 5): Located in the 6-membered ring. Basic and protonatable.

o Ketone (Position 8): Located in the 6-membered ring. Susceptible to nucleophilic attack
but sterically shielded by the spiro-center.

o Spiro Center (Position 4): Quaternary carbon providing rigidity.

Structural Components
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Caption: Logical connectivity of 5-azaspiro[3.5]nonan-8-one highlighting reactive centers.

Acid Stability & Troubleshooting
Scenario A: Boc-Deprotection (TFA/IDCM or
HCIl/Dioxane)

Verdict:Stable. The 6-membered piperidine ring is thermodynamically stable. The spiro-
cyclobutane does not possess the ring strain of an azetidine or cyclopropane that would trigger
acid-catalyzed ring opening.

e Protocol: Standard deprotection (TFA:DCM 1:1, 23 °C, 1 h) is safe.

o Observation: The product will be isolated as the trifluoroacetate salt.
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e Risk: If the reaction is quenched with strong base (NaOH) in the presence of electrophiles,
self-condensation (aldol-type) may occur. Recommendation: Quench with mild base
(NaHCO:s) or use ion-exchange resins.

Scenario B: Aqueous Acid (LCMS & Purification)
Verdict:Stable but deceptive. Users often report "missing peaks" or "split peaks" during LCMS

analysis in acidic mobile phases (0.1% Formic Acid).

o Mechanism: The ketone at C8 is electron-deficient due to the inductive effect of the nearby
protonated amine. In aqueous acid, it exists in equilibrium with its gem-diol (hydrate) form.

o LCMS Artifact: You may see [M+H]+ and [M+H+18]+ (hydrate). The hydrate is more polar
and may elute earlier, causing peak broadening.

Scenario C: Lewis Acid Conditions

Verdict:Conditionally Stable. Strong Lewis acids (e.g., TiCls, BF3-OEt2) used for reductive
aminations or ketal protection are well-tolerated. However, the steric bulk of the spiro-
cyclobutane at C4 can hinder nucleophilic attack at the C8 ketone, requiring longer reaction
times or higher temperatures.

Experimental Protocols
Protocol 1: Preparation of Stable HCI Salt

Converting the free base to the HCI salt is the gold standard for long-term stability.

Dissolution: Dissolve 1.0 eq of 5-azaspiro[3.5]nonan-8-one (free base) in minimal dry
diethyl ether or EtOAc at 0 °C.

Acidification: Dropwise add 1.1 eq of 4M HCI in dioxane (or ethereal HCI).

Precipitation: A white precipitate should form immediately.

Isolation: Filter under nitrogen (hygroscopic risk). Wash with cold ether.

Drying: Vacuum dry at 40 °C for 4 hours.
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o Note: If an oil forms, triturate with pentane/ether (1:1) and sonicate.

Protocol 2: Stability Testing Workflow

Use this flowchart to validate the compound's integrity in your specific assay buffer.

Start: 10 mM Stock in DMSO

Dilute to 100 uM in
0.1 M HCI (pH 1)

l

Incubate 24h @ 37°C

Analyze via LCMS
(Check for Ring Opening)

Peak @ M+18?

Hydrate (Normal) New Peak (M+H+X)
Use ACN gradient to dehydrate Degradation

Click to download full resolution via product page

Caption: Workflow for distinguishing benign hydration from degradation.

Frequently Asked Questions (FAQ)
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Q1: | see two peaks in my NMR (CDCIs) for the methylene protons. Is my compound
degrading?

e Answer: Likely not. If you are analyzing the salt form, or if the nitrogen is protonated, the
chair flip of the piperidine ring might be slow on the NMR timescale due to the bulky spiro-
junction, leading to distinct axial/equatorial signals. Additionally, check for rotamers if you
have an amide/Boc group attached to the nitrogen.

Q2: Can | perform a reductive amination on the ketone at C8 using NaBH(OAc)s/AcOH?

o Answer: Yes, this is a standard transformation. The acidic conditions (AcOH) are perfectly
safe. Tip: Due to the spiro-center at C4, the "bottom" face of the ketone might be sterically
hindered. Expect the hydride to attack from the less hindered face, potentially yielding high
diastereoselectivity.

Q3: Is this compound sensitive to ring-opening like azetidines?

o Answer: No. You are likely thinking of the isomer 2-azaspiro[3.5]nonane, which contains a
strained azetidine ring. The 5-aza isomer contains a piperidine ring, which is
thermodynamically stable and resistant to acid-mediated ring opening.

Q4: Why is my yield low when removing Boc with 4M HCI/Dioxane?

o Answer: The compound is stable, but the HCI salt is very polar. If you are performing an
aqueous workup, the product likely remained in the aqueous layer. Solution: Evaporate the
dioxane/HCI directly and use the crude salt, or perform a "dry" workup by precipitating with
ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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